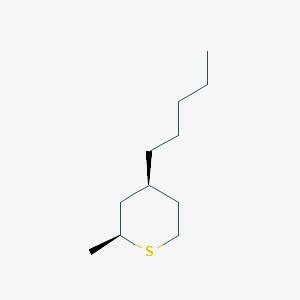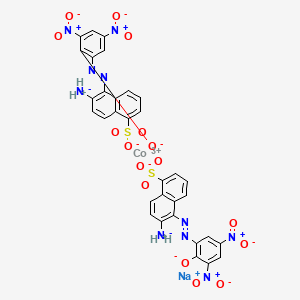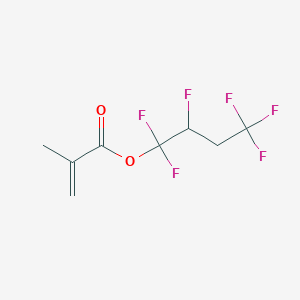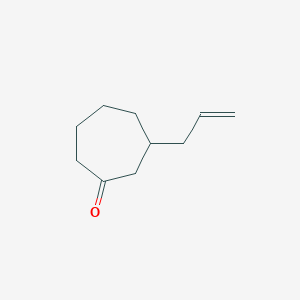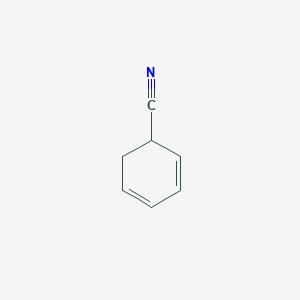
Cyclohexa-2,4-diene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexa-2,4-diene-1-carbonitrile is an organic compound characterized by a six-membered ring with two double bonds and a nitrile group attached to one of the carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexa-2,4-diene-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclohexa-2,4-dienone with a suitable nitrile source under specific conditions. For instance, the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines can lead to the formation of bis-amides containing a diene moiety .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexa-2,4-diene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, primary amines, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Cyclohexa-2,4-diene-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which cyclohexa-2,4-diene-1-carbonitrile exerts its effects involves its ability to act as an electrophile or nucleophile in various chemical reactions. The nitrile group serves as a strong electrophilic center, attracting nucleophilic species and facilitating addition reactions. The compound’s reactivity is influenced by the electronic and steric effects of the double bonds and the nitrile group .
Comparaison Avec Des Composés Similaires
Cyclohexa-2,4-diene-1-carbonitrile can be compared with other similar compounds such as cyclohexa-1,4-diene and cyclohexa-2,5-diene. These compounds share the cyclohexadiene core but differ in the position of the double bonds and the presence of functional groups. This compound is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs .
List of Similar Compounds
- Cyclohexa-1,4-diene
- Cyclohexa-2,5-diene
- Cyclohexa-2,4-dienone
Propriétés
Numéro CAS |
76356-97-3 |
|---|---|
Formule moléculaire |
C7H7N |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
cyclohexa-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-4,7H,5H2 |
Clé InChI |
NJAXHGAHWKKQRL-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)

silane](/img/structure/B14449210.png)
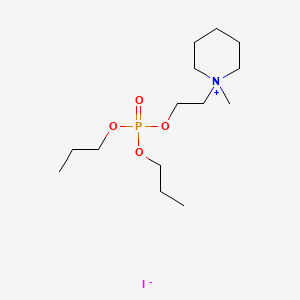
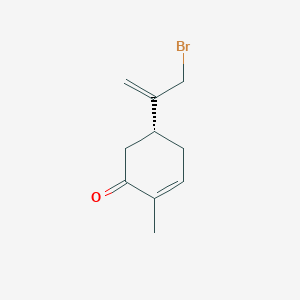
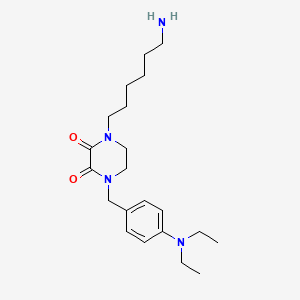
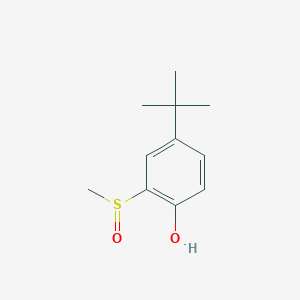
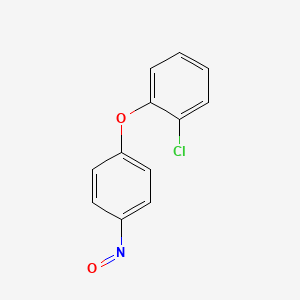
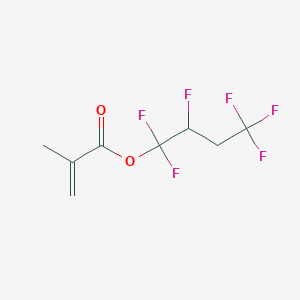
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)
